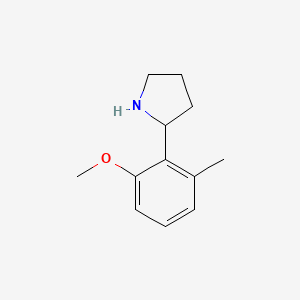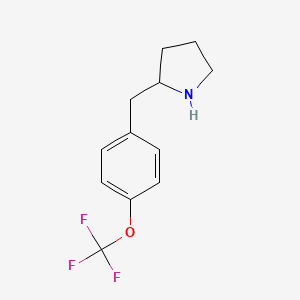![molecular formula C9H13NO3 B13531653 N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine CAS No. 227804-35-5](/img/structure/B13531653.png)
N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO3. It is known for its unique structure, which includes a hydroxylamine group attached to a 3,4-dimethoxyphenylmethyl moiety. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
N-[(3,4-Dimethoxyphenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine.
3,4-Dimethoxyphenylpropionic acid: Another related compound with similar aromatic substitution patterns.
Uniqueness
This compound is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity compared to its analogues. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
227804-35-5 |
|---|---|
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5,10-11H,6H2,1-2H3 |
Clé InChI |
FEWUPUNYMRUHEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CNO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10-Benzyl-8-oxa-3,10-diazabicyclo[4.3.1]decanedihydrochloride](/img/structure/B13531590.png)



![10,10-Difluoro-7-azadispiro[2.0.54.13]decane](/img/structure/B13531607.png)


![6-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13531627.png)



